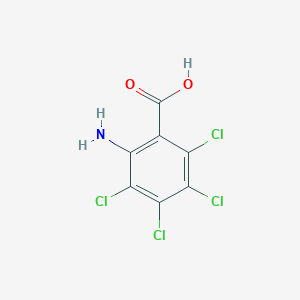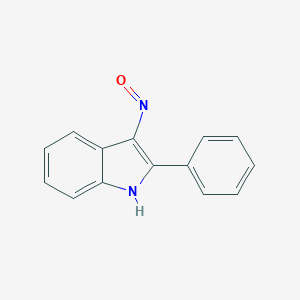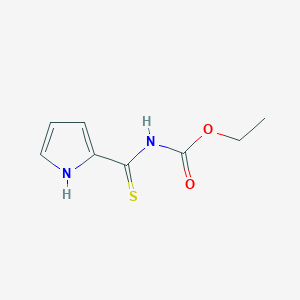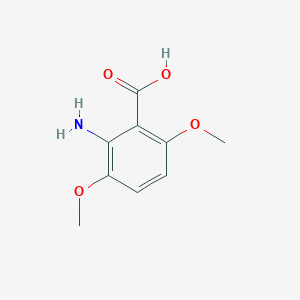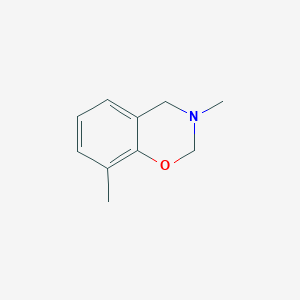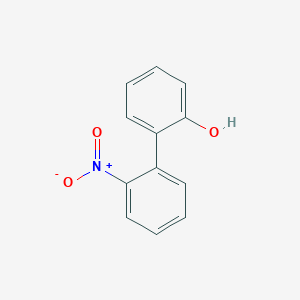
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule drug that has shown promise in the treatment of various types of cancer. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by altering gene expression patterns in cancer cells.
Mécanisme D'action
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDACs, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide increases histone acetylation and alters gene expression patterns in cancer cells, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 and G2/M phases, reduces the expression of anti-apoptotic proteins, and increases the expression of pro-apoptotic proteins. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its small molecular size, high potency, and broad-spectrum anti-tumor activity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide treatment. Another area of interest is the combination of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide with other chemotherapeutic agents to enhance its anti-tumor effects. Additionally, the development of new formulations and delivery methods for 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide could improve its solubility and reduce its toxicity. Finally, further preclinical and clinical trials are needed to fully evaluate the safety and efficacy of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide in the treatment of cancer.
Méthodes De Synthèse
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 2-chloro-4-methoxy-N-methylsulfonylaniline, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Numéro CAS |
6175-75-3 |
|---|---|
Nom du produit |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide |
Formule moléculaire |
C16H16ClIN2O4S |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C16H16ClIN2O4S/c1-24-15-8-7-13(9-14(15)17)20(25(2,22)23)10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21) |
Clé InChI |
PNSSRUBSCAKICS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
